BenchChemオンラインストアへようこそ!

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal Chemistry Scaffold Hopping HPSE1 Inhibition

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1267416-89-6) is a partially saturated, fused bicyclic heterocycle featuring an aldehyde handle at the 3-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core. It serves as a privileged synthetic intermediate in medicinal chemistry, most prominently for constructing potent heparanase-1 (HPSE1) inhibitors.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B7848070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C(N2CCCCC2=N1)C=O
InChIInChI=1S/C9H12N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h6H,2-5H2,1H3
InChIKeyQUFVYYXIXJWPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde: Core Scaffold & Procurement Identity


2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1267416-89-6) is a partially saturated, fused bicyclic heterocycle featuring an aldehyde handle at the 3-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core . It serves as a privileged synthetic intermediate in medicinal chemistry, most prominently for constructing potent heparanase-1 (HPSE1) inhibitors . Unlike its fully aromatic or non-methylated analogs, the 5,6,7,8-tetrahydro saturation and the 2-methyl substituent jointly define its unique reactivity profile and biological relevance [1].

Why Generic Substitution Fails for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde


Generic substitution is not feasible because closely related analogs—the non-methylated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 199192-27-3), the 2-carbaldehyde regioisomer (CAS 1038827-93-8), the fully aromatic 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1), and the 3-carboxylic acid derivative (CAS 1268065-90-2)—exhibit divergent reactivity, biological target engagement, and physicochemical properties . The concurrent presence of the 2-methyl group and the 3-carbaldehyde on the saturated scaffold is a non-interchangeable combination required for the Vilsmeier–Haack formylation regiochemistry and the downstream HPSE1-inhibitor pharmacophore . Replacing the aldehyde with a carboxylic acid abolishes the electrophilic handle needed for hydrazone or Schiff-base elaboration, while switching to the 2-carbaldehyde isomer yields a distinct hydrogen-bonding vector incompatible with the HPSE1 active-site architecture [1].

Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde vs. Closest Analogs


Scaffold Saturation: Tetrahydro vs. Fully Aromatic Imidazo[1,2-a]pyridine Core

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a critical structural feature for HPSE1 inhibitory activity. In a structure-based lead optimization study, the tetrahydro series (represented by compound 12a) yielded potent HPSE1 inhibition, whereas the fully aromatic imidazo[1,2-a]pyridine analog 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1) is not associated with HPSE1 activity in the same patent and literature landscape [1]. The saturation introduces a distinct conformational profile (Fsp³ = 0.56 for the target compound vs. Fsp³ ≈ 0 for the aromatic analog), which directly impacts target binding .

Medicinal Chemistry Scaffold Hopping HPSE1 Inhibition

Regioisomeric Differentiation: 3-Carbaldehyde vs. 2-Carbaldehyde Isomer

The position of the carbaldehyde group dictates the vector of downstream derivatization and biological activity. The 3-carbaldehyde isomer (target compound; CAS 1267416-89-6) serves as the direct precursor to the HPSE1-active 3-substituted derivatives disclosed in patent and journal literature [1]. In contrast, the 2-carbaldehyde isomer 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1038827-93-8) leads to antifungal hydrazide derivatives, targeting Candida spp. with a reported MIC of 0.016 mg/mL for the most active analog, which represents a completely distinct biological profile [2]. No literature reports the 2-carbaldehyde isomer as an HPSE1 inhibitor lead.

Synthetic Chemistry HPSE1 Pharmacophore Structure-Activity Relationship

C-2 Methyl Group: Synthetic Linchpin for HPSE1 Inhibitor Potency Optimization

The 2-methyl substituent is an essential structural feature captured in the HPSE1 pharmacophore. The lead optimization campaign that produced compound 12a (a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative with nanomolar HPSE1 activity) utilizes starting materials bearing the 2-methyl group, consistent with the 2-methyl-3-carbaldehyde scaffold [1]. The non-methylated analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 199192-27-3; MW 150.18 g/mol) lacks this substitution and yields a different molecular framework upon elaboration; its biological annotation landscape is occupied by antifungal applications rather than HPSE1 inhibition . Patent analysis confirms that 2-methyl substitution is a structural feature recited in tetrahydroimidazo[1,2-a]pyridine-based HPSE1 inhibitor claims [2].

Structure-Activity Relationship Lead Optimization HPSE1

Aldehyde Handle: Synthetic Versatility vs. Carboxylic Acid Analog

The 3-carbaldehyde functional group enables direct hydrazone, Schiff-base, and reductive amination chemistry that is central to HPSE1 inhibitor construction. The corresponding 3-carboxylic acid analog 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1268065-90-2) requires additional activation steps (e.g., conversion to acid chloride or active ester) before amide coupling, adding synthetic complexity and reducing atom economy . The aldehyde is documented as the direct precursor for hydrazide formation in the antifungal tetrahydroimidazo[1,2-a]pyridine series, demonstrating its practical synthetic utility [1]. Furthermore, the aldehyde's reactivity enables rapid library enumeration through condensation reactions, a key advantage in hit-to-lead campaigns .

Synthetic Chemistry Hydrazone Formation HPSE1 Inhibitor Synthesis

Physicochemical Property Differentiation: LogP and Hydrogen-Bonding Capacity

The target compound's computed partition coefficient (LogP = 0.64) and hydrogen-bond acceptor count (HBA = 2) position it favorably within oral drug-like chemical space. Compared to the fully aromatic 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1; MW 160.17, LogP ~1.2 predicted), the tetrahydro analog exhibits lower lipophilicity, which can contribute to improved aqueous solubility and reduced promiscuity . The presence of exactly two H-bond acceptors (aldehyde oxygen and imidazole N-1) provides a defined pharmacophoric interaction pattern that differs from analogs with additional heteroatoms .

Physicochemical Properties Drug-Likeness Lead Optimization

Prime Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde in Drug Discovery


HPSE1 Inhibitor Lead Optimization & Fragment-Based Drug Discovery

This compound serves as a direct entry point for synthesizing tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives with potent HPSE1 inhibitory activity, as documented in the 2023 Bioorganic & Medicinal Chemistry Letters lead optimization study . Its 3-carbaldehyde handle allows one-step condensation to hydrazone intermediates, accelerating SAR cycles for programs targeting cancer metastasis and proteinuric kidney diseases [1].

Regioselective Library Synthesis for Kinase or Protease Inhibitor Screening

The defined 2-methyl-3-carbaldehyde substitution pattern provides a single reactive vector for parallel library synthesis. Unlike the 2-carbaldehyde isomer (CAS 1038827-93-8) which leads to antifungal space, this regioisomer is annotated in the HPSE1 and kinase inhibitor patent landscape (e.g., US 5,336,679), making it the correct building block for oncology-focused screening decks [2].

Scaffold-Hopping Starting Point for Saturated Heterocycle Programs

With an Fsp³ of 0.56 and LogP of 0.64 [1], this compound offers a balanced physicochemical profile that aligns with modern medicinal chemistry preferences for increased three-dimensionality. It is the preferred alternative to the flat, fully aromatic 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (Fsp³ = 0, LogP ~1.2) when designing lead-like libraries with improved solubility and reduced aromatic ring count .

Chemical Biology Tool Compound Synthesis

The aldehyde functionality enables straightforward conjugation to biotin, fluorophores, or affinity matrices via reductive amination or hydrazone chemistry, supporting target engagement studies. The 2-methyl group serves as a convenient NMR handle (singlet methyl ¹H signal) for monitoring reaction progress and product characterization .

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.